molecular formula K4Fe(CN)6· 3 H2O<br>C6FeK4N6+4 B083441 Tetrapotassium ferrocyanide CAS No. 13943-58-3

Tetrapotassium ferrocyanide

Cat. No.: B083441
CAS No.: 13943-58-3
M. Wt: 368.34 g/mol
InChI Key: AWDBHOZBRXWRKS-UHFFFAOYSA-N
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Description

Tetrapotassium ferrocyanide, also known as Potassium hexacyanoferrate(II), is the inorganic compound with the formula K4[Fe(CN)6]·3H2O. It is the potassium salt of the coordination complex [Fe(CN)6]4− .


Synthesis Analysis

Historically, this compound was produced by reacting Prussian blue (iron (III) ferrocyanide) with potassium hydroxide . Modern production involves the reaction of hydrogen cyanide, iron (II) chloride, and calcium hydroxide, which affords Ca2[Fe(CN)6]·11H2O. This solution is then treated with potassium salts to precipitate the mixed calcium-potassium salt CaK2[Fe(CN)6], which in turn is treated with potassium carbonate to give the tetrapotassium salt .


Molecular Structure Analysis

The polymer consists of octahedral [Fe(CN)6]4− centers crosslinked with K+ ions that are bound to the CN ligands . The molecular formula is C6FeK4N6+4 and the molecular weight is 368.346 .


Chemical Reactions Analysis

Potassium ferrocyanide can undergo several chemical reactions. For instance, treatment with nitric acid gives H2[Fe(NO)(CN)5]. After neutralization of this intermediate with sodium carbonate, red crystals of sodium nitroprusside can be selectively crystallized . Upon treatment with chlorine gas, potassium ferrocyanide converts to potassium ferricyanide .


Physical and Chemical Properties Analysis

This compound forms lemon-yellow monoclinic crystals . The molecular formula is C6FeK4N6+4 and the molecular weight is 368.346 .

Scientific Research Applications

  • Radioactive Cesium Removal : Tetrapotassium ferrocyanide and other transition metal ferrocyanides are used for the selective entrapment of radioactive cesium from nuclear contaminated effluents (Grandjean et al., 2016). This application is significant in managing nuclear waste and environmental remediation.

  • Ion Exchange Properties : Ferrocyanide solids, including this compound, have properties that make them suitable for ion exchange processes, particularly in the removal of cesium from solutions (Haas, 1993). This is important in water treatment and purification processes.

  • Chemical and Physical Stability : Studies have shown that ferrocyanide materials, such as this compound, possess high chemical and physical stability, making them suitable for environmental applications and potential use as orally administered drugs for limiting the absorption of radioactive cesium and toxic thallium in the gastrointestinal tract (Sangvanich et al., 2010).

  • Crystallographic Studies : Potassium ferrocyanide trihydrate crystals, closely related to this compound, have been studied for their crystallographic properties, which include various types of optical anomalies and phase transitions at low temperatures (Toyoda et al., 1960). This research contributes to the understanding of crystal structures and materials science.

  • Cobalt Ferrocyanide Synthesis : Cobalt ferrocyanides, synthesized using similar processes to those for this compound, have been studied for their efficiency in the removal of cesium, showcasing their potential in waste management and environmental protection (Valsala et al., 2009).

Safety and Hazards

Tetrapotassium ferrocyanide is harmful to aquatic life with long-lasting effects . Contact with acids liberates very toxic gas . In case of contact with skin, eyes, or if ingested, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

Tetrapotassium ferrocyanide is known to interact with various biomolecules. For instance, it has been reported to play an important role in the removal of thallium (Tl) and/or radioactive caesium (Cs) from the body . The crystal lattice of ferric (III) hexacyanoferrate (II), a compound related to this compound, has been reported to play an important role in these removal processes .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that the compound can influence cell function by interacting with certain cellular processes. For example, it has been used in electron microscopy for the preservation of autophagic isolation membranes, making it suitable for detecting fine structures of phagophore (or isolation membrane), autophagosome, and autolysosome .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. For instance, treatment of potassium hexacyanidoferrate (II) with nitric acid gives H2[Fe(NO)(CN)5]. After neutralization of this intermediate with sodium carbonate, red crystals of sodium nitroprusside can be selectively crystallized .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade over time .

Dosage Effects in Animal Models

It is known that the compound has a median lethal dose (LD50) of 6400 mg/kg when administered orally to rats .

Metabolic Pathways

This compound is involved in certain metabolic pathways. For instance, it is known to interact with enzymes and cofactors in the process of removing Tl and/or radioactive Cs from the body .

Transport and Distribution

It is known that the compound can be transported and distributed within cells and tissues via certain transporters or binding proteins .

Subcellular Localization

It is known that the compound can be localized to specific compartments or organelles within cells .

Properties

IUPAC Name

tetrapotassium;iron(6+);hexacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CN.Fe.4K/c6*1-2;;;;;/q6*-1;+6;4*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDBHOZBRXWRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Fe+6]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6FeK4N6+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13943-58-3
Record name Potassium ferrocyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013943583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrapotassium ferrocyanide
Reactant of Route 2
Tetrapotassium ferrocyanide

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